tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate is a research compound with the molecular formula C16H24N2O6 and a molecular weight of 340.376. This compound is known for its high purity, typically around 95%, and is used in various scientific research applications.
Mechanism of Action
Mode of Action
Similar compounds, such as tert-butyl carbamate derivatives, are known to participate in a variety of chemical reactions. They can be activated for the addition of nucleophiles and can be cleaved by acid treatment. This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pharmacokinetics
Similar compounds, such as m-tert-butylphenyl N-methylcarbamate, undergo metabolic transformations, including hydroxylation of the tert-butyl group. This suggests that the compound may have similar pharmacokinetic properties, which could impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate involves the reaction of tert-butyl carbamate with 3,4,5-trimethoxyphenyl isocyanate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives.
Scientific Research Applications
Tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research on this compound includes its potential use in drug development and as a pharmacological tool.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound used in similar research applications.
3,4,5-Trimethoxyphenyl isocyanate: Another related compound used in the synthesis of carbamate derivatives.
N-Boc-protected anilines: Compounds used in organic synthesis and medicinal chemistry.
Uniqueness
Tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate is unique due to its specific structure, which combines the tert-butyl carbamate and 3,4,5-trimethoxyphenyl moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6/c1-16(2,3)24-15(20)17-9-13(19)18-10-7-11(21-4)14(23-6)12(8-10)22-5/h7-8H,9H2,1-6H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWIDMPXBQEJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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